molecular formula C26H30N4O4 B2391549 N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1116045-15-8

N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Cat. No. B2391549
CAS RN: 1116045-15-8
M. Wt: 462.55
InChI Key: ZQAZQNYXICVJGC-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H30N4O4 and its molecular weight is 462.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis for Anti-Inflammatory and Analgesic Agents : A study by Abu‐Hashem et al. (2020) explored the synthesis of novel heterocyclic compounds, including those related to N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide. These compounds were evaluated for their potential as cyclooxygenase inhibitors and exhibited analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Molecular Interaction Studies : Shim et al. (2002) investigated the molecular interaction of a related antagonist compound with the CB1 cannabinoid receptor. This study provided insights into the binding interactions and conformational dynamics of such compounds, which can be crucial for understanding their biological activity and potential therapeutic applications (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

  • Herbicidal Activities : The research by Jojima and Tamura (1966) on phenoxypyrimidines, which are structurally similar to the compound , revealed their significant herbicidal activities. This suggests potential agricultural applications for similar compounds (Jojima & Tamura, 1966).

  • Crystal Structure Analysis : Ji (2006) conducted a study on the crystal structure of a related compound, emphasizing the importance of structural characterization in understanding the properties and potential applications of these molecules (Ji, 2006).

Amplification and Anticancer Activities

Other Applications

  • Cyanoacetamide in Heterocyclic Chemistry : Bialy and Gouda (2011) explored the role of cyanoacetamide in synthesizing new benzothiophenes, demonstrating its importance in heterocyclic chemistry and the potential of related compounds in diverse applications (Bialy & Gouda, 2011).

  • Synthesis and Antimicrobial Evaluation : Othman (2013) synthesized new pyridine derivatives with antimicrobial properties, indicating the use of similar compounds in developing new antimicrobial agents (Othman, 2013).

  • Characterization and Anticancer Activity : Heywood (2019) characterized a new compound with potential anticancer and antioxidant activity, underscoring the importance of such compounds in medical research (Heywood, 2019).

  • Optimization of Chemical Functionalities : Khurana et al. (2014) optimized the chemical functionalities of indole-2-carboxamides, showing the significance of structural modification in enhancing the efficacy of such compounds (Khurana, Ali, Olszewska, Ahn, Damaraju, Kendall, & Lu, 2014).

properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O4/c1-18(20-9-10-22(32-2)23(15-20)33-3)29-26(31)19-11-13-30(14-12-19)24-16-25(28-17-27-24)34-21-7-5-4-6-8-21/h4-10,15-19H,11-14H2,1-3H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAZQNYXICVJGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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